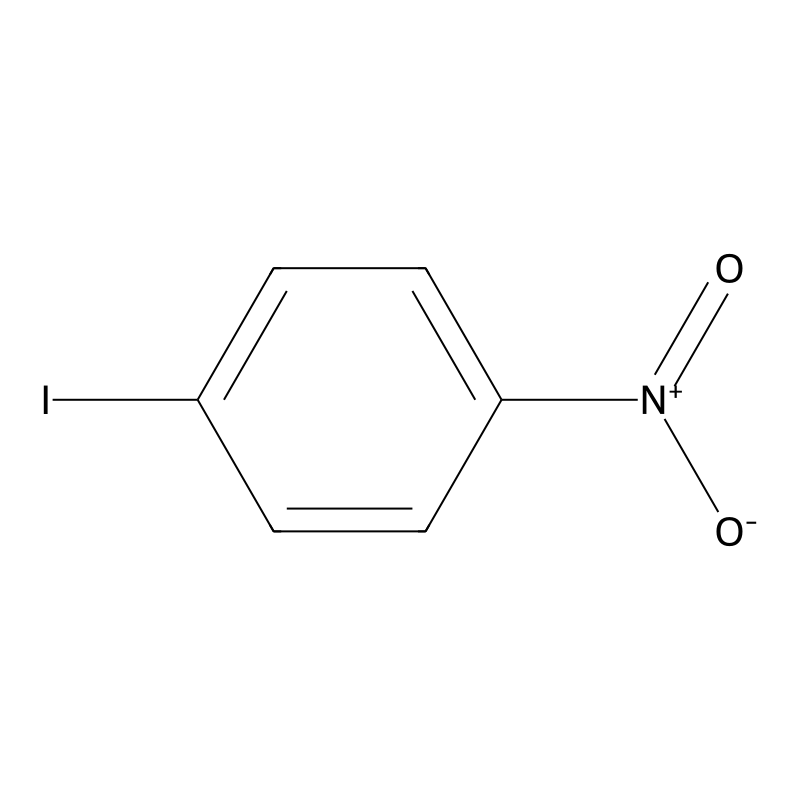

1-Iodo-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Iodo-4-nitrobenzene is an organic compound with the chemical formula C6H4INO2. It is a pale yellow solid with a melting point of 171-173 °C and a boiling point of 289 °C at 772 mmHg []. While its primary use is in the chemical industry, it has also gained attention in scientific research for its potential applications:

Coupling Reagent

-Iodo-4-nitrobenzene serves as a valuable coupling reagent in organic synthesis, particularly in Suzuki coupling reactions. These reactions involve the creation of carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic electrophiles. Due to its good leaving group (iodine) and electron-withdrawing nitro group, 1-Iodo-4-nitrobenzene facilitates efficient coupling and is readily available commercially.

Halide Transfer Reactions

Beyond Suzuki couplings, 1-Iodo-4-nitrobenzene finds use in other halide transfer reactions. This versatility allows for the introduction of the iodine atom into a diverse range of organic molecules, enabling further functionalization and modification [].

1-Iodo-4-nitrobenzene is an organic compound characterized by the presence of both iodine and nitro functional groups attached to a benzene ring. Its molecular formula is C6H4INO2, and it has a molecular weight of 249.01 g/mol. The compound appears as a yellow crystalline solid with a melting point ranging from 171 to 173 °C and a boiling point of approximately 289 °C at 772 mm Hg . It is commonly referred to by various synonyms, including 4-iodonitrobenzene and p-iodonitrobenzene.

1-Iodo-4-nitrobenzene can be synthesized through a diazotization reaction involving 4-nitroaniline. The general procedure includes:

- Dissolving 0.5 g of p-nitroaniline in a mixture of concentrated sulfuric acid and water.

- Cooling this solution to 0-5 °C.

- Adding a cold solution of sodium nitrite to form the diazonium salt.

- Reacting this diazonium salt with potassium iodide in water, leading to the formation of 1-iodo-4-nitrobenzene.

- The product is then filtered, washed, and recrystallized from ethyl alcohol to obtain pure crystals .

Interaction studies involving 1-iodo-4-nitrobenzene primarily focus on its reactivity with nucleophiles and electrophiles in synthetic chemistry. These interactions are crucial for understanding how this compound can be utilized in the synthesis of more complex molecules. Additionally, its role as an insecticide suggests potential interactions with biological systems that warrant further investigation.

Several compounds share structural similarities with 1-iodo-4-nitrobenzene, particularly those that contain iodine or nitro groups on aromatic rings. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Nitrobromobenzene | C6H4BrN | Bromine instead of iodine |

| 2-Iodo-4-nitrotoluene | C8H8INO2 | Methyl group on benzene |

| Iodobenzene | C6H5I | No nitro group |

| 1-Bromo-4-nitrobenzene | C6H4BrN2 | Bromine instead of iodine |

Uniqueness: What sets 1-iodo-4-nitrobenzene apart from these similar compounds is its specific combination of both iodine and nitro groups at the para position on the benzene ring, which influences its reactivity and applications in organic synthesis distinctly compared to other halogenated or nitro-substituted benzenes .

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant